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Compound Name: DA-8031

Cat. No.: B10826378

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of DA-8031, a novel drug candidate,
focusing on its characteristics as a potent and selective serotonin reuptake inhibitor (SSRI).
DA-8031 has been primarily investigated for the treatment of premature ejaculation (PE).[1][2]
[3] This guide synthesizes available preclinical and clinical data, detailing its mechanism of
action, binding affinities, pharmacokinetic profile, and the experimental methodologies used in
its evaluation.

Core Mechanism of Action

DA-8031 functions as a high-affinity selective serotonin reuptake inhibitor.[4][5] Its primary
therapeutic action is derived from its potent and specific blockade of the serotonin transporter
(SERT) located on the presynaptic neuron. This inhibition leads to a decrease in the reuptake
of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft. Consequently, the
concentration and duration of serotonin in the synapse are increased, enhancing serotonergic
neurotransmission. Preclinical in vivo microdialysis studies have confirmed that DA-8031
administration produces a dose-dependent increase in extracellular serotonin levels in the
dorsal raphe nucleus.[6]
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Diagram 1: Mechanism of DA-8031 at the serotonergic synapse.

In Vitro Characterization: Binding and Reuptake
Assays

In vitro studies have established the high affinity and selectivity of DA-8031 for the human
serotonin transporter over other monoamine transporters, such as the norepinephrine
transporter (NET) and the dopamine transporter (DAT).

Data Presentation
The quantitative data from these assays are summarized below.

Table 1: Monoamine Transporter Binding Affinity of DA-8031
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Transporter Inhibition Constant (Ki)
Serotonin Transporter (SERT) 1.94 nM

Norepinephrine Transporter (NET) 22,020 nM

Dopamine Transporter (DAT) 77,679 nM

Data sourced from Jeon et al. (2011)[4]

Table 2: Monoamine Reuptake Inhibition by DA-8031

Monoamine IC50 Value
Serotonin (5-HT) 6.52 nM
Norepinephrine 30.2 uM
Dopamine 136.9 uM

Data sourced from Jeon et al. (2011)[4]
Experimental Protocols

o Monoamine Transporter Binding Affinity Assay: This assay was performed to determine the
binding affinity (Ki) of DA-8031 to SERT, NET, and DAT. The protocol involves using cell
membranes expressing the specific transporter and radiolabeled ligands that are known to
bind to these transporters. DA-8031 is introduced at various concentrations to compete with
the radioligand. The concentration of DA-8031 that displaces 50% of the radioligand (IC50)
is determined, and this value is then converted to the inhibition constant (Ki) using the

Cheng-Prusoff equation.[4]

» Monoamine Reuptake Inhibition Assay: This assay measures the functional potency of DA-
8031 to inhibit the reuptake of serotonin, norepinephrine, and dopamine into rat brain
synaptosomes. Synaptosomes, which are isolated nerve terminals, are prepared and
incubated with radiolabeled monoamines in the presence of varying concentrations of DA-
8031. The ability of DA-8031 to block the uptake of the radiolabeled monoamine into the
synaptosome is quantified to determine the IC50 value.[4]
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Pharmacokinetics and Metabolism

The pharmacokinetic profile of DA-8031 has been evaluated in first-in-human single ascending
dose (SAD) and multiple ascending dose (MAD) studies in healthy male subjects.[2][3]

Data Presentation

Table 3: Pharmacokinetic Parameters of DA-8031 (Single Ascending Dose, 20-80 mg)

Parameter Value

Time to Max. Concentration (Tmax) 2.0 - 3.0 hours

Terminal Elimination Half-life (t1/2) 17.9 - 28.7 hours

Dose Proportionality Observed over 20-80 mg range

Data sourced from Shin et al. (2017)[2][7]

Table 4: Pharmacokinetic Parameters of DA-8031 at Steady State (Multiple Ascending Doses,
20-40 mg)

Parameter Value

Time to Max. Concentration (Tmax) 2.2 - 3.0 hours
Mean Half-life (t1/2) 25.5 - 26.7 hours
Accumulation Index 23-28

Data sourced from Shin et al. (2021)[1][3]
Metabolism

DA-8031 is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP2D6
playing a significant role.[1][3] Genetic polymorphisms in the CYP2D6 gene can impact the
systemic exposure to DA-8031.[2] The main metabolites identified are M1 (N-demethyl), M2
(N,N-didemethyl), M4 (O-demethyl), and M5 (N,O-didemethyl).[2] In vitro studies have shown
that M4 and M1 can be further metabolized to M5.[8]
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Diagram 2: Simplified metabolic pathway of DA-8031.

Clinical Trial Experimental Protocols

The safety, tolerability, and pharmacokinetics of DA-8031 were assessed in randomized,
double-blind, placebo-controlled clinical trials.

Experimental Protocols

o Study Design: Both single ascending dose (SAD) and multiple ascending dose (MAD)
studies were conducted.[2][3] In a typical design, healthy male subjects were enrolled and
randomized into different dose groups (e.g., 20, 30, 40 mg) or a placebo group.[1] In the
MAD study, the drug was administered orally once daily for seven consecutive days.[1][9]

o Pharmacokinetic Analysis: Serial blood and urine samples were collected at predetermined
time points both after the first dose and at steady state.[3] For instance, blood samples were
collected pre-dose and at numerous points up to 120 hours post-dose.[2] Plasma
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concentrations of DA-8031 and its metabolites were analyzed to determine key PK
parameters.

Genetic Analysis: To evaluate the effect of pharmacogenetics, subjects were genotyped for
relevant cytochrome P450 enzymes, such as CYP2D6, using methods like the DMET™ Plus
platform.[1][3]

Safety and Tolerability Assessment: Safety was monitored throughout the studies via
adverse event (AE) reporting, physical examinations, vital signs, and 12-lead
electrocardiograms (ECG) to monitor for any cardiac effects, such as QTc interval changes.

[113]
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Diagram 3: Workflow for a Phase 1 Ascending Dose Clinical Trial.
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Conclusion

DA-8031 is a novel compound with a pharmacological profile characteristic of a potent and
highly selective serotonin reuptake inhibitor. In vitro data demonstrate its high affinity and
selectivity for the serotonin transporter.[4] Clinical pharmacokinetic studies in humans show
that it is absorbed within a few hours and has a half-life suitable for daily dosing.[1][2] Its
metabolism is influenced by CYP2D6 genetics.[3] This robust preclinical and clinical data
package underscores the well-defined SSRI properties of DA-8031, supporting its continued
investigation as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [DA-8031: A Technical Whitepaper on its Selective
Serotonin Reuptake Inhibitor Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10826378#da-8031-selective-serotonin-reuptake-
inhibitor-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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